molecular formula C13H16N2O2 B11787746 Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B11787746
M. Wt: 232.28 g/mol
InChI Key: CNUPRWUULFCUBS-UHFFFAOYSA-N
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Description

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound built on the versatile benzimidazole pharmacophore, a structure of high significance in modern medicinal chemistry and oncology drug discovery . The benzimidazole core is known for its ability to interact with diverse biological targets through various mechanisms, including hydrogen bonding, π–π stacking, and metal ion interactions . This particular derivative features a 2-isopropyl substitution and an acet ester functional group, modifications that are strategically valuable for exploring structure-activity relationships (SAR) to optimize properties like potency, selectivity, and metabolic stability . Benzimidazole derivatives are frequently investigated as potential anticancer agents due to their ability to interact with DNA, inhibit key enzymes such as topoisomerases, and modulate critical cellular pathways involved in cancer proliferation . The structural flexibility of the benzimidazole scaffold makes it a privileged structure in the development of novel therapeutic hybrids, as demonstrated by approved drugs and compounds in research that fuse benzimidazole with other pharmacophores like pyrimidine to create molecules with enhanced biological activity . As such, this ester serves as a key synthetic intermediate for researchers, who can hydrolyze it to the corresponding carboxylic acid or use it in further synthetic transformations to develop novel hybrid molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetate

InChI

InChI=1S/C13H16N2O2/c1-8(2)13-14-10-5-4-9(6-11(10)15-13)7-12(16)17-3/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

CNUPRWUULFCUBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Precursor Preparation :

    • o-Phenylenediamine derivatives (e.g., 4-methyl-2-nitroaniline) are alkylated to introduce substituents. For example, isopropyl groups are introduced via N-alkylation using 2-iodopropane in DMF with K₂CO₃ as a base.

    • Nitro groups are reduced to amines using Na₂S₂O₄ or Fe/HCl.

  • Cyclization :

    • Cyclization with carbonyl diimidazole (CDI) or other dehydrating agents forms the benzimidazolone intermediate. For instance, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is synthesized by cyclizing N-isopropyl-4-methyl-2-nitroaniline after reduction.

Step Reagents/Conditions Yield Source
N-Alkylation2-Iodopropane, K₂CO₃, DMF, 24 h, RT~80%
Nitro ReductionNa₂S₂O₄, HCl, reflux, 2 h85–90%
CyclizationCDI, THF, 50°C, 48 h85%

Functionalization of the Benzimidazole Core

Introduction of the Acetate Group

The methyl acetate group at the 5-position is introduced via esterification or nucleophilic substitution.

  • Esterification :

    • Benzimidazolone intermediates undergo N-acylation with acetyl chloride or other acylating agents. For example, 1-isopropyl-5-methylbenzimidazolone reacts with acyl chlorides in dichloromethane or THF.

    • Methyl esters are formed via methanolysis of carboxylic acids. For instance, benzimidazole-5-carboxylic acid methyl esters are synthesized using NaOH in methanol.

Reaction Type Reagents Conditions Yield Source
N-AcylationAcetyl chloride, DCM, RT12 h, dry conditions70–80%
MethanolysisNaOH, MeOH, reflux, 12 hAcidified with HCl, EtOAc60–70%

Isopropyl Group Installation

The 2-isopropyl substituent is introduced via alkylation of the benzimidazole nitrogen.

  • Alkylation :

    • N-Alkylation of benzimidazole derivatives with isopropyl halides (e.g., 2-iodopropane) under basic conditions (K₂CO₃, DMF).

    • Alternative methods include using hexyl chloroformate for esterification, followed by displacement reactions.

Reaction Reagents Conditions Yield Source
N-Alkylation2-Iodopropane, K₂CO₃, DMF, RT24 h80%
EsterificationHexyl chloroformate, acetone10–15°C, 30 min75%

Purification and Characterization

Crystallization and Chromatography

  • Recrystallization : Ethyl acetate/hexane mixtures are used to isolate pure products.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:2) as eluent is effective.

Analytical Data

Key spectral data for the target compound include:

  • ¹H NMR : Peaks for methyl ester (δ 3.6–3.8, singlet), isopropyl (δ 1.2–1.4, multiplet), and aromatic protons (δ 7.2–7.8).

  • IR : C=O stretch at 1728 cm⁻¹, C–N vibrations at 1238 cm⁻¹.

  • HRMS : [M + H]⁺ calculated for C₁₅H₁₉N₂O₂: 259.1463, found 259.1457.

Alternative Synthetic Routes

Wittig Reactions

For vinyl-substituted benzimidazoles, Wittig reagents react with aldehydes to form styrene derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki) introduce aryl groups, though this is less common for methyl ester derivatives.

Challenges and Optimization

  • Regioselectivity : Alkylation at the N1 position is favored due to lower pKa (e.g., N1 pKa ~10.9 vs. N3 pKa ~17.1).

  • Purity Control : Impurities like N-oxide or acid byproducts are minimized via careful solvent selection (e.g., acetone/water mixtures).

  • Scalability : Reactions using CDI or NaOH are optimized for industrial scales, with yields >70%.

Summary of Key Methods

Method Steps Advantages Limitations
N-AcylationCDI cyclization → Acylation → MethanolysisHigh regioselectivityLimited to aliphatic acyl
Alkylation-FirstIsopropyl alkylation → Cyclization → EsterBroad substituent toleranceMulti-step, lower yields
Wittig ApproachAldehyde → Wittig → Benzimidazole closureDirect vinyl group introRequires aldehyde precursors

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares its benzimidazole core with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Features Reference
Methyl 2-(2-ethyl-1H-benzimidazol-5-yl)acetate Ethyl (2-position) 218.25 Smaller alkyl group; lower steric hindrance
2-(2-Isopropyl-1H-benzimidazol-5-yl)acetic acid -COOH (ester hydrolyzed) 218.25 Free carboxylic acid; impacts solubility and bioavailability
N-(3-(((1,2-dimethyl-1H-benzimidazol-5-yl)(methyl)amino)methyl)phenyl)acetamide (22) Dimethyl (1,2-positions) Not reported Dual methyl groups; enhanced membrane permeability (Papp = 23.2 × 10⁻⁶ cm/s)
PA21A050 (Pyrazoleamide) Isopropyl (benzimidazole), Trifluoromethyl (pyrazole) Not reported Hybrid structure; antimalarial activity via Na+ homeostasis modulation

Key Observations :

  • Esterification (methyl vs. ethyl) influences lipophilicity; methyl esters generally exhibit higher volatility but lower hydrolytic stability compared to ethyl analogs .

Key Observations :

  • High yields (e.g., 93% in ) are achievable with optimized crystallization steps, whereas oily intermediates (e.g., compounds in ) require chromatographic purification .
  • The lack of detailed synthesis data for the target compound highlights a gap in published literature.

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Crystallography : Analogs like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate () exhibit intramolecular hydrogen bonds (O–H⋯N) and π-π interactions, which stabilize crystal packing. Similar interactions may govern the target compound’s solid-state behavior .

Areas for Further Research

  • Synthetic Optimization : Detailed protocols for the target compound’s synthesis and crystallization are needed.
  • ADME Studies : Data on metabolic stability, protein binding, and toxicity are absent in current literature.

Biological Activity

Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate is a benzo[d]imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits a range of pharmacological properties, primarily attributed to its structural features that facilitate interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 1540492-10-1

The compound features a benzo[d]imidazole core, which is known for its diverse biological activities, including anticancer properties. The presence of the methyl ester functional group and an isopropyl substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.

Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis and tumor growth, making it a significant target in cancer therapy.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to the active site of VEGFR-2, inhibiting its activity and leading to reduced tumor proliferation. These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Biological Activity Overview

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma.
Kinase Inhibition Inhibits VEGFR-2, impacting angiogenesis and tumor growth.
Structure-Activity Relationship (SAR) Variations in substituents have been explored to enhance biological activity and pharmacokinetics.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. The compound's IC50 values indicate potent activity, particularly in inhibiting cell proliferation.
  • Comparative Studies :
    • Comparative analyses with structurally similar compounds reveal that this compound possesses superior kinase inhibition capabilities compared to other benzo[d]imidazole derivatives. For instance:
    Compound Name Biological Activity
    Methyl 1H-benzo[d]imidazole-6-carboxylateAnticancer activity
    Methyl 2-(1H-benzo[d]imidazol-2-yl)acetateModerate kinase inhibition
    Methyl 3-(benzyloxy)-1H-benzo[d]imidazoleEnhanced cytotoxicity against cancer cells
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate, and how can reaction conditions be tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For example, highlights the use of nitro-reduction and esterification steps for benzimidazole derivatives. Optimization includes solvent selection (e.g., ethanol or dichloromethane) and base catalysis (e.g., triethylamine) to enhance nucleophilic substitution efficiency .
  • Key Parameters : Temperature control (reflux vs. room temperature), inert atmospheres to prevent oxidation, and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Techniques :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch for imidazole at ~3400 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
    • Validation : Compare experimental data with computational predictions (e.g., DFT/B3LYP for NMR chemical shifts) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks or shifts) during characterization?

  • Approach :

  • Tautomerism Analysis : Use DFT calculations to model thione-thiol equilibria (e.g., for analogous benzimidazole-thiol derivatives) .
  • Impurity Profiling : Employ HPLC or GC-MS to identify byproducts from incomplete reactions or degradation .
  • Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .

Advanced Research Questions

Q. What computational strategies are recommended to predict the bioactivity of this compound and its derivatives?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., ’s docking analysis of benzimidazole-triazole hybrids) .
  • QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with biological activity using Hammett constants or logP values .
  • ADMET Prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can structural modifications of the benzimidazole core enhance selectivity for specific biological targets (e.g., antimicrobial enzymes)?

  • Design Principles :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity (e.g., ’s trifluoromethyl derivatives) .
  • Heterocyclic Fusion : Attach triazole or thiazole moieties to improve hydrogen-bonding interactions (e.g., ’s hybrid compounds) .
    • Validation : Test modified analogs in enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) .

Q. What experimental and computational methods are used to analyze tautomeric equilibria in benzimidazole derivatives?

  • Experimental : Variable-temperature NMR to observe proton exchange dynamics .
  • Computational : DFT/B3LYP/6-311++G(d,p) calculations to compare thione (S=C) and thiol (S-H) tautomer stability (e.g., ’s analysis of 2-sulfanylbenzimidazoles) .
  • Data Interpretation : Boltzmann distribution models to quantify tautomer populations .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Root Causes :

  • Solvent Effects : Simulations often assume vacuum or implicit solvent models, whereas in vitro assays use aqueous buffers .
  • Protein Flexibility : Rigid docking may miss induced-fit binding modes .
    • Mitigation : Perform molecular dynamics (MD) simulations to account for protein flexibility and explicit solvent .

Q. What strategies optimize purification when dealing with structurally similar byproducts (e.g., regioisomers)?

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for high-resolution separation .
  • Crystallization : Screen solvents (e.g., methanol/water) to exploit differences in solubility .

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